molecular formula C22H39BrN2OS B3364735 (dodecylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]methanimidamide hydrobromide CAS No. 1181458-71-8

(dodecylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]methanimidamide hydrobromide

Cat. No. B3364735
CAS RN: 1181458-71-8
M. Wt: 459.5
InChI Key: RRBUKJCGKOSPDY-UHFFFAOYSA-N
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Description

This compound contains a dodecylsulfanyl group, a methoxyphenyl group, and a methanimidamide group. The dodecylsulfanyl group is a sulfur-containing alkyl group with 12 carbon atoms. The methoxyphenyl group consists of a phenyl ring with a methoxy (OCH3) substituent. The methanimidamide group contains a carbon-nitrogen double bond with an amine group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The presence of the sulfur atom in the dodecylsulfanyl group could potentially influence the overall shape of the molecule due to its larger size and higher electronegativity compared to carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dodecylsulfanyl group could make the compound more hydrophobic, while the methoxyphenyl and methanimidamide groups could contribute to its reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. It could also involve investigating its physical and chemical properties, safety profile, and mechanism of action .

properties

IUPAC Name

dodecyl N'-[2-(4-methoxyphenyl)ethyl]carbamimidothioate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38N2OS.BrH/c1-3-4-5-6-7-8-9-10-11-12-19-26-22(23)24-18-17-20-13-15-21(25-2)16-14-20;/h13-16H,3-12,17-19H2,1-2H3,(H2,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBUKJCGKOSPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC(=NCCC1=CC=C(C=C1)OC)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(dodecylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]methanimidamide hydrobromide
Reactant of Route 2
(dodecylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]methanimidamide hydrobromide
Reactant of Route 3
(dodecylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]methanimidamide hydrobromide
Reactant of Route 4
Reactant of Route 4
(dodecylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]methanimidamide hydrobromide
Reactant of Route 5
(dodecylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]methanimidamide hydrobromide
Reactant of Route 6
Reactant of Route 6
(dodecylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]methanimidamide hydrobromide

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